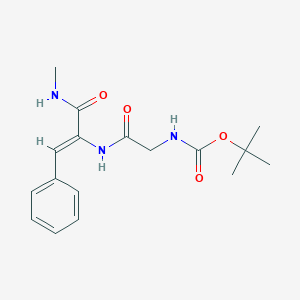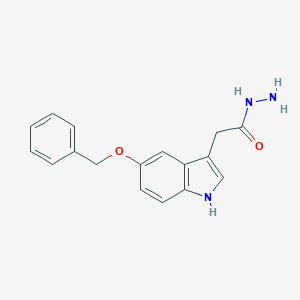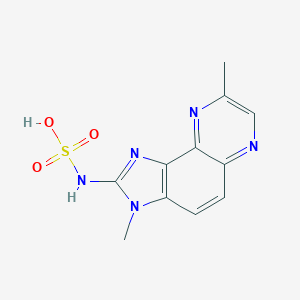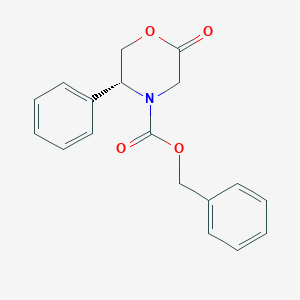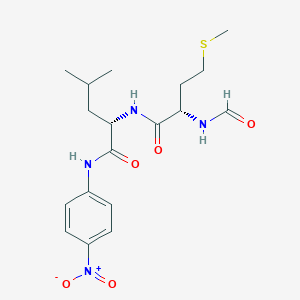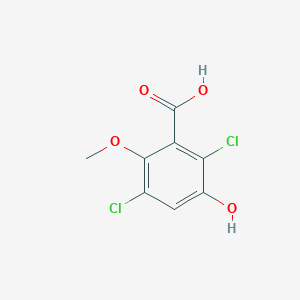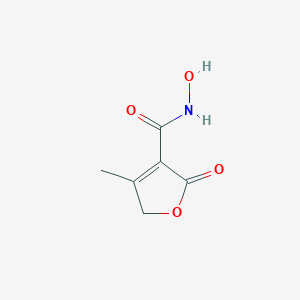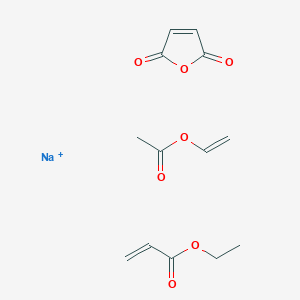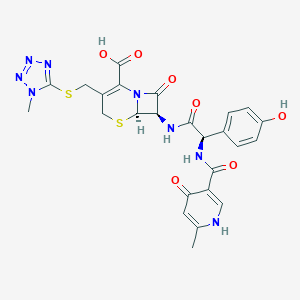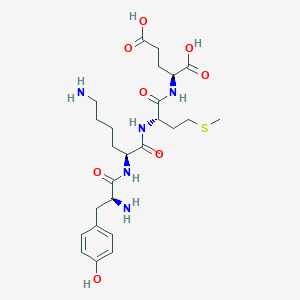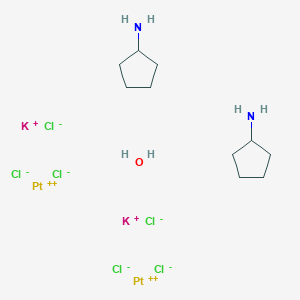
Trichloro(cyclopentylamine)platinate(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(cyclopentylamine)platinate(0), also known as C5H10NH2PtCl3, is a platinum-based compound that has been widely used in scientific research. It is a white, crystalline solid that is soluble in water and polar organic solvents. This compound is known for its ability to inhibit cell growth and induce cell death, making it a valuable tool in cancer research.
Mecanismo De Acción
The mechanism of action of trichloro(cyclopentylamine)platinate(0) is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication. This inhibition can lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Trichloro(cyclopentylamine)platinate(0) has been shown to have both biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell growth, and cause DNA damage. It has also been shown to affect the expression of certain genes involved in cancer progression. In terms of physiological effects, trichloro(cyclopentylamine)platinate(0) has been shown to cause nephrotoxicity in some animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichloro(cyclopentylamine)platinate(0) has several advantages for lab experiments. It is relatively easy to synthesize and has been widely used in preclinical studies. It has also been shown to have anticancer properties, making it a valuable tool in cancer research. However, trichloro(cyclopentylamine)platinate(0) has limitations as well. It can cause nephrotoxicity in some animal studies, which can limit its use in certain experiments. It is also important to note that the anticancer properties of trichloro(cyclopentylamine)platinate(0) have not yet been fully explored, and further research is needed to fully understand its potential as a cancer treatment.
Direcciones Futuras
There are several future directions for research on trichloro(cyclopentylamine)platinate(0). One area of interest is its potential as a cancer treatment. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its use in materials science. Trichloro(cyclopentylamine)platinate(0) has been shown to have unique optical properties, making it a potential candidate for use in optical devices. Finally, further studies are needed to fully understand the potential side effects of trichloro(cyclopentylamine)platinate(0) and to develop strategies to mitigate these effects.
Métodos De Síntesis
Trichloro(cyclopentylamine)platinate(0) can be synthesized by reacting cyclopentylamine with platinum(II) chloride in the presence of hydrochloric acid. The reaction produces trichloro(cyclopentylamine)platinate(0) as a white, crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Trichloro(cyclopentylamine)platinate(0) has been widely used in scientific research for its anticancer properties. Studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells. It has been used in preclinical studies to investigate its potential as a cancer treatment. Trichloro(cyclopentylamine)platinate(0) has also been used in other areas of research, such as neurobiology and materials science.
Propiedades
Número CAS |
122792-68-1 |
|---|---|
Nombre del producto |
Trichloro(cyclopentylamine)platinate(0) |
Fórmula molecular |
C10H24Cl6K2N2OPt2 |
Peso molecular |
869.4 g/mol |
Nombre IUPAC |
dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |
InChI |
InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |
Clave InChI |
ARYLTLOLHGCTGR-UHFFFAOYSA-H |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
SMILES canónico |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Sinónimos |
KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
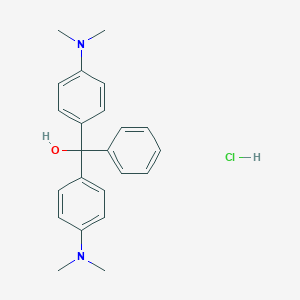
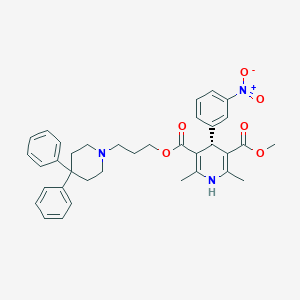
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
